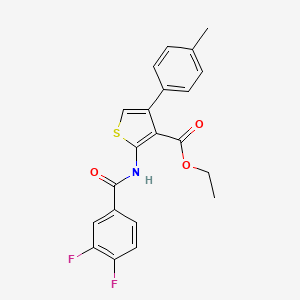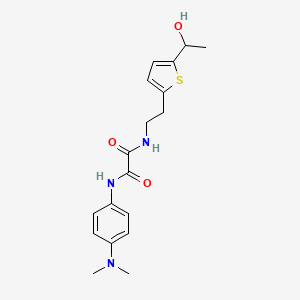![molecular formula C16H19N5O3 B2767801 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034482-45-4](/img/structure/B2767801.png)
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a solid substance with a molecular weight of 124.14 . It has an IUPAC name of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine . The InChI code for this compound is 1S/C6H8N2O/c1-4-8-6(9-5-1)2-3-7-8/h2-3H,1,4-5H2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C6H8N2O . The InChI key for this compound is IASRYLKZYZPWRV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 241.3±9.0 C at 760 mmHg .Scientific Research Applications
Molecular Interactions and Binding Studies
Research on similar compounds has primarily focused on understanding their interactions with biological receptors. For instance, studies on compounds like SR141716 (a CB1 cannabinoid receptor antagonist) have employed molecular orbital methods and conformational analyses to explore how these compounds bind to receptors. These studies contribute to our understanding of receptor-ligand interactions, potentially guiding the design of new therapeutic agents targeting specific receptors (Shim et al., 2002).
Anticancer and Antimicrobial Properties
Another area of focus has been the investigation of anticancer and antimicrobial properties. For example, the synthesis and molecular docking studies of 1,3-oxazole clubbed pyridyl-pyrazolines have shown significant biological activity against various cancer cell lines and pathogenic strains. These studies highlight the potential of heterocyclic compounds in developing new treatments for cancer and infections (Katariya et al., 2021).
Synthesis and Structural Analysis
The synthesis and structural characterization of heterocyclic compounds, including their interactions with other molecules and potential as ligands in forming complexes, have been extensively studied. Research in this area contributes to the development of new synthetic methodologies and the discovery of compounds with novel properties (Swanson et al., 2009).
Photochemical Reactions
Studies have also explored the photochemistry of related compounds, such as the photolysis of pyrimidine N-oxides leading to the formation of pyrazoles. These investigations provide insights into reaction mechanisms and the potential for developing photo-responsive materials (Roeterdink et al., 1976).
Safety and Hazards
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-11-3-4-14(19-18-11)24-12-5-7-20(10-12)15(22)13-9-17-21-6-2-8-23-16(13)21/h3-4,9,12H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWIAGOPLOJIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C4N(CCCO4)N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
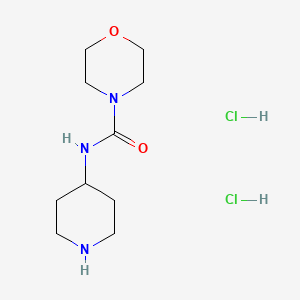
![1-(3-fluorobenzyl)-3'-(3-fluoro-4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2767720.png)

![5-((3,4-Difluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2767725.png)

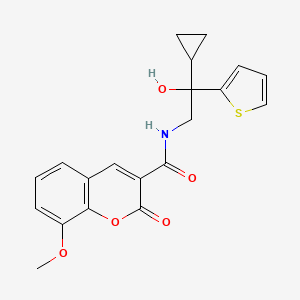
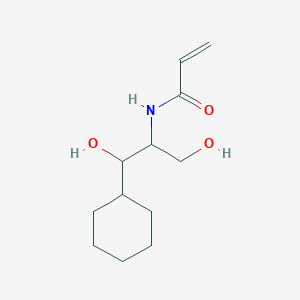
![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2767733.png)
![3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/no-structure.png)
![2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2767735.png)
